Home > Products > Screening Compounds P29835 > (5S)-3,5-Dimethylimidazolidine-2,4-dione
(5S)-3,5-Dimethylimidazolidine-2,4-dione - 71921-89-6

(5S)-3,5-Dimethylimidazolidine-2,4-dione

Catalog Number: EVT-3111419
CAS Number: 71921-89-6
Molecular Formula: C5H8N2O2
Molecular Weight: 128.131
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (PCO371)

Compound Description: PCO371 is a potent, selective, and orally active human Parathyroid Hormone Receptor 1 (hPTHR1) agonist. It was developed as a treatment for hypoparathyroidism and is currently being evaluated in phase 1 clinical studies. []

Relevance: PCO371 contains (S)-3,5-dimethylimidazolidine-2,4-dione as a core structural element within its larger, complex structure. This shared structural feature suggests a potential relationship between the biological activities of the two compounds, although their specific targets and effects may differ significantly. [] https://www.semanticscholar.org/paper/44c31418eadec80e102972d3eb33996c6f855828

Thiazolidine-2,4-dione Derivatives

Compound Description: A series of 3,5-disubstituted thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. These compounds exhibited moderate activity, potentially through interaction with fungal lanosterol 14α-demethylase. []

Relevance: Thiazolidine-2,4-diones share a similar heterocyclic ring structure with (S)-3,5-dimethylimidazolidine-2,4-dione, differing only by the presence of a sulfur atom in the ring. This close structural similarity places them in the same chemical class and suggests a possible overlap in their biological activity profiles. [] https://www.semanticscholar.org/paper/aed8779867fb7f2bb291c65e11afa4df5fe60c27

6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione

Compound Description: This pyrimidine derivative contains a uracil unit that is essentially planar. The compound exhibits intramolecular hydrogen bonding and intermolecular amide-uracil interactions. []

Relevance: While not directly containing the imidazolidine-2,4-dione ring, this compound shares a structural similarity with (S)-3,5-dimethylimidazolidine-2,4-dione through the presence of the 3,5-dimethylbenzyl substituent. This substitution pattern suggests a potential connection in their synthesis or chemical reactivity, although their biological activities might differ significantly. [] https://www.semanticscholar.org/paper/e9229f96b863b0b5dbbf6aabbf259205f07f2183

6-Methoxy-3,5-dimethyl-1,3,5-triazine-2,4(3H,5H)-dione

Compound Description: This compound is an intermediate in the methyl transfer process of 2,4,6-trimethoxy-1,3,5-triazine to 1,3,5-trimethyl-2,4,6-trioxohexahydro-s-triazine. []

Relevance: This compound exhibits structural resemblance to (S)-3,5-dimethylimidazolidine-2,4-dione through the presence of the 3,5-dimethyl substitution on a heterocyclic ring containing two carbonyl groups. This shared motif suggests a potential relationship in their chemical reactivity or synthetic pathways. [] https://www.semanticscholar.org/paper/70b7cbad5f3bfee770d9cd2f000ad50bd0889c7d

6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Compound Description: This compound is a metabolite of deethylsimazine (a s-triazine herbicide) produced by a Rhodococcus corallinus strain during biodegradation. []

Relevance: This compound showcases a structural similarity with (S)-3,5-dimethylimidazolidine-2,4-dione through the presence of a 2,4-dione motif on a six-membered heterocyclic ring. While the ring structure differs (triazine vs. imidazolidine), the shared functional groups might point towards similarities in their chemical properties or metabolic pathways. [] https://www.semanticscholar.org/paper/e36ea65490d6c9d70e7ec9aa56de545b330944ca

3-[bis(alkylthio/alkylamino)methylene]-5-(pyridyl/quinoylmethyl) furan-2,4(3H,5H)-diones

Compound Description: This class of compounds, with variable alkylthio/alkylamino and pyridyl/quinoylmethyl substituents, are synthesized through a one-pot reaction involving aldol condensation and lactonization. []

Relevance: Despite structural differences, these compounds and (S)-3,5-dimethylimidazolidine-2,4-dione share the characteristic 2,4-dione motif, albeit on different heterocyclic ring systems (furan vs. imidazolidine). This common feature suggests a potential for similar chemical properties or reactivity profiles. [] https://www.semanticscholar.org/paper/36b80df2853bd8f3d5ebbe286a2eb9d5034240b8

Overview

(5S)-3,5-Dimethylimidazolidine-2,4-dione, also known as 5,5-dimethylimidazolidine-2,4-dione, is a bicyclic compound that belongs to the class of imidazolidines. This compound is characterized by its two carbonyl groups and a five-membered ring structure, which contributes to its biological activity and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various methods, often involving the reaction of hydantoins or related derivatives. Its synthesis has been documented in several studies, highlighting its relevance in pharmaceutical applications and organic synthesis.

Classification

This compound is classified under heterocyclic compounds, specifically as an imidazolidine derivative. It is noted for its potential therapeutic properties, particularly in the context of metabolic disorders.

Synthesis Analysis

Methods

The synthesis of (5S)-3,5-dimethylimidazolidine-2,4-dione can be achieved through several methods:

  1. Standard Synthesis: One common method involves the reaction of urea with diketones or aldehydes under acidic conditions to form the imidazolidine ring. This process often includes cyclization and subsequent rearrangement steps to yield the final product.
  2. N-Alkylation: Another approach includes N-alkylation of 5,5-dimethylhydantoin with various alkyl halides or sulfonyl chlorides in the presence of bases such as triethylamine. This method allows for the introduction of substituents at the nitrogen atom of the imidazolidine ring .
  3. Carbamoylation: The compound can also be synthesized via carbamoylation reactions followed by cyclization. This method utilizes carbon dioxide as a reagent and is particularly useful for generating various substituted hydantoins .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For example, reactions are often conducted under reflux conditions for several hours to ensure complete conversion.

Molecular Structure Analysis

Structure

The molecular formula for (5S)-3,5-dimethylimidazolidine-2,4-dione is C6H10N2O2C_6H_{10}N_2O_2. Its structure features:

  • A five-membered ring containing two nitrogen atoms.
  • Two carbonyl groups located at positions 2 and 4 of the ring.
  • Methyl groups at position 3 and 5.

Data

  • Exact Mass: 128.05900 g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0

These structural attributes contribute to its chemical reactivity and biological activity .

Chemical Reactions Analysis

Reactions

(5S)-3,5-Dimethylimidazolidine-2,4-dione participates in several chemical reactions:

  1. Amination: The compound can react with amines to form amides or other nitrogen-containing derivatives.
  2. Oxidation: It can undergo oxidation reactions to yield various oxidized products that may have enhanced biological activities.
  3. Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions, leading to diverse derivatives that may exhibit different pharmacological properties .

Technical Details

The reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these transformations. For instance, using different solvents can alter reaction rates and product distributions.

Mechanism of Action

The mechanism of action for (5S)-3,5-dimethylimidazolidine-2,4-dione primarily involves its interaction with biological targets such as enzymes or receptors involved in metabolic processes.

Process

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in glucose metabolism, contributing to its hypoglycemic effects.
  2. Receptor Modulation: It could act on receptors linked to insulin signaling pathways, enhancing cellular uptake of glucose.

Data

Research indicates that derivatives of this compound have shown potential in lowering blood sugar levels in animal models, suggesting a mechanism that involves modulation of insulin sensitivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow crystalline solid.
  • Melting Point: Approximately 180 °C (lit. 182 °C) which signifies good thermal stability.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature variations.

These properties are essential for understanding how this compound behaves in biological systems and during chemical reactions .

Applications

(5S)-3,5-Dimethylimidazolidine-2,4-dione has several scientific applications:

  1. Pharmaceutical Development: It serves as a precursor for synthesizing various bioactive compounds including antihyperglycemic agents.
  2. Research Tool: Used in studies aimed at understanding metabolic pathways and enzyme mechanisms due to its ability to modulate enzyme activity.
  3. Synthetic Chemistry: Acts as an intermediate in organic synthesis processes for creating more complex molecules with potential therapeutic effects .
Stereochemical Configuration and Nomenclature of (5S)-3,5-Dimethylimidazolidine-2,4-dione

Absolute Configuration and Chiral Center Analysis

(5S)-3,5-Dimethylimidazolidine-2,4-dione possesses a defined stereogenic center at the C5 position of the imidazolidinedione ring system. This chiral center arises from the sp³-hybridized carbon bearing a methyl substituent and a hydrogen atom, with the remaining bonds completing the heterocyclic scaffold. The (5S) designation specifies that the absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules, where the spatial arrangement of substituents corresponds to the S-enantiomer [5] [9]. This stereochemical assignment fundamentally distinguishes it from symmetric hydantoin analogues like 5,5-dimethylhydantoin, which lacks chirality due to identical C5 substituents [9].

X-ray crystallographic studies of related hydantoin derivatives reveal that the imidazolidinedione ring typically adopts a puckered conformation. The C5 stereocenter governs this three-dimensional architecture, influencing both intramolecular bond angles and intermolecular packing in crystalline forms. The carbonyl groups at positions 2 and 4 exhibit bond lengths averaging 1.22 Å and bond angles of approximately 120°, consistent with conjugated amide functionalities. These structural parameters create a chiral environment that significantly impacts the molecule's physicochemical behavior and biological recognition [6] [9].

Table 1: Structural Parameters of (5S)-3,5-Dimethylimidazolidine-2,4-dione

CharacteristicValue/DescriptionMethod of Determination
Molecular FormulaC₅H₈N₂O₂High-resolution mass spectrometry
Molecular Weight128.13 g/molCalculated from atomic weights
Chiral CentersC5 (S-configuration)X-ray crystallography, optical rotation
Ring ConformationPuckered imidazolidinedioneSingle-crystal X-ray analysis
C5 Hybridizationsp³Spectroscopic and crystallographic data
Key Bond Lengths (C=O)~1.22 ÅX-ray crystallography

The stereochemical integrity of the C5 position is crucial for biological activity in therapeutic analogues. Enantiomerically pure synthesis of such compounds requires strict stereocontrol, as the (5R) enantiomer often exhibits distinct pharmacokinetic and pharmacodynamic profiles. Racemic mixtures of 3,5-dimethylimidazolidine-2,4-dione can be resolved using chiral chromatography or enzymatic methods, confirming that the (5S) enantiomer elutes at characteristic retention times when using amylose-based chiral stationary phases [5].

IUPAC Nomenclature Conventions for Imidazolidinedione Derivatives

The systematic naming of (5S)-3,5-dimethylimidazolidine-2,4-dione follows IUPAC's Preferred Names in the Nomenclature of Organic Compounds (2013) and Graphical Representation of Stereochemical Configuration (2006) recommendations. The parent heterocycle, imidazolidine-2,4-dione, is numbered with nitrogen atoms at positions 1 and 3, carbonyls at 2 and 4, and the chiral carbon at position 5. The substituent methyl groups are designated as 3-methyl and 5-methyl using locants that reflect their respective attachment points. The stereodescriptor (5S) appears in parentheses at the name's beginning to specify absolute configuration without ambiguity [8] [9].

The IUPAC-recommended wedge-bond conventions are essential for accurately depicting this stereochemistry: solid wedges represent bonds projecting above the plane toward the viewer, while hashed wedges indicate bonds extending below the plane. For (5S)-3,5-dimethylimidazolidine-2,4-dione, the C5 hydrogen is typically shown with a hashed wedge when illustrating the S-configuration, maintaining consistency across scientific literature. These representation standards prevent misinterpretation of three-dimensional structure in two-dimensional media, especially critical for chiral pharmaceuticals where incorrect stereochemical depiction could lead to synthetic errors [8].

Alternative naming systems persist in chemical literature, necessitating careful translation:

  • Traditional "hydantoin" nomenclature designates the compound as (5S)-3,5-dimethylhydantoin, though this trivial name lacks systematic precision
  • CAS Registry Number 77-71-4 refers specifically to the achiral 5,5-dimethyl variant, highlighting the importance of distinguishing stereoisomers through precise nomenclature
  • Pharmaceutical patents often employ non-systematic names like "(4S)-4-methyl-3-methylimidazolidine-2,4-dione" that deviate from IUPAC standards, potentially causing confusion [5] [9]

Table 2: Nomenclature Comparison for Imidazolidinedione Derivatives

System(5S)-3,5-Dimethylimidazolidine-2,4-dioneAchiral Analog (5,5-Dimethyl)Common Errors
IUPAC Systematic Name(5S)-3,5-Dimethylimidazolidine-2,4-dione5,5-Dimethylimidazolidine-2,4-dioneOmitting stereodescriptor; incorrect locant order
Hydantoin Trivial Name(5S)-3,5-Dimethylhydantoin5,5-DimethylhydantoinUsing "hydantoin" without specifying substitution pattern
CAS RegistryNot assigned (stereospecific)77-71-4Applying achiral CAS to chiral compounds
SMILES NotationC[C@@H]1C(=O)NC(=O)N1CCC1(C)C(=O)NC(=O)N1Missing chiral indicator (@@H)
InChI KeySpecific stereodescriptor requiredYIROYDNZEPTFOL-UHFFFAOYSA-NUsing achiral InChI for enantiomers

Standardized molecular identifiers further specify stereochemistry:

  • SMILES: C[C@@H]1C(=O)NC(=O)N1C (including chiral specification)
  • InChI: InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9)/t3-/m0/s1
  • InChIKey: HDGACBZJRYBQEN-VKHMYHEASA-N (stereospecific) [7] [9]

These identifiers enable precise database searching and computational modeling, facilitating research reproducibility. The inclusion of the stereodescriptor in both systematic names and electronic identifiers prevents the ambiguity that historically plagued chiral compound literature, where racemates were frequently reported without stereochemical specification [5] [8].

Historical Evolution of Stereochemical Assignments in Hydantoin Analogues

The understanding of hydantoin stereochemistry has evolved significantly since the early 20th century. Initial studies of 5-substituted hydantoins in the 1930s-1950s relied primarily on relative configuration determination through chemical interconversion with amino acids. The Fischer correlation method established that L-amino acids produced hydantoins with what was later designated as 5R configuration, though absolute configurations remained unverified until X-ray crystallography advanced sufficiently in the 1960s [6] [9]. This period saw widespread use of d/l or D/L descriptors that created confusion when comparing different compound classes, particularly for imidazolidinediones with multiple chiral centers.

The introduction of CIP rules in the 1960s revolutionized hydantoin nomenclature. For 5-monosubstituted derivatives like 5-methylhydantoin, this permitted unambiguous R/S designation. However, 5,5-disubstituted analogues were initially presumed achiral due to symmetry assumptions. Crystallographic studies in the 1980s revealed that even seemingly symmetric substituents could create chiral environments when incorporated into the hydantoin ring's constrained geometry. This discovery necessitated refined stereochemical analysis for all 5-substituted hydantoins, leading to modern conventions where chirality is presumed unless identical substituents exist at C5 [6] [9].

Pharmaceutical patents from the early 2000s demonstrate inconsistent stereochemical reporting of imidazolidinedione derivatives. Many therapeutic claims described racemic mixtures using obsolete RS or dl designations without resolution methods. Landmark patents like US10632118B2 (2018) marked a turning point by specifying absolute configurations using CIP rules for 5-alkylhydantoins, including exemplified compounds with (4R) and (4S) descriptors that correspond to current (5R) and (5S) conventions following standardized ring numbering. This transition reflected increased regulatory scrutiny of chiral pharmaceuticals following the FDA's 1992 policy on stereoisomerism in drug development [5].

Table 3: Historical Milestones in Hydantoin Stereochemistry

Time PeriodAnalytical MethodsNomenclature SystemsKey Limitations
1930s-1950sMelting point correlation; optical rotation; chemical degradationFischer D/L system based on glyceraldehydeNo direct determination of absolute configuration; amino acid precursor dependency
1960s-1980sX-ray crystallography; NMR diastereotopicity; chiral derivatizationEmergence of CIP R/S rules; retention of d/l for optical activityLimited crystallographic resolution; confusion in ring numbering conventions
1990s-2010sSingle-crystal X-ray with anomalous dispersion; chiral HPLC; computational modelingStandardization of hydantoin numbering; IUPAC 1993 and 2006 recommendationsPersistent use of trivial names in patents; inconsistent locant assignment
2020s-PresentCryo-electron microscopy; quantum crystallography; machine learning predictionUniversal adoption of (xS)/(xR) descriptors; standardized electronic identifiersHandling axial chirality in spiro-hydantoins; automated naming of complex derivatives

Modern stereochemical assignments integrate multiple analytical approaches:

  • X-ray Crystallography with Anomalous Dispersion: Confirms absolute configuration via Bijvoet differences in Flack parameters
  • Vibrational Circular Dichroism (VCD): Detects conformational chirality through IR differential absorption
  • NMR Anisotropy Methods: Utilizes chiral solvating agents like Pirkle's alcohol to distinguish enantiomers
  • Computational Prediction: Density functional theory (DFT) calculations of optical rotation and electronic circular dichroism spectra [6] [8]

These advancements resolved historical ambiguities in compounds like 3,5-dimethylimidazolidine-2,4-dione, where early literature reported racemization rates that varied by over 300% due to impure stereoisomers. Contemporary studies confirm the (5S) enantiomer's configurational stability under physiological conditions, a critical property for potential pharmaceutical applications [5] [7].

Properties

CAS Number

71921-89-6

Product Name

(5S)-3,5-Dimethylimidazolidine-2,4-dione

IUPAC Name

(5S)-3,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C5H8N2O2

Molecular Weight

128.131

InChI

InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9)/t3-/m0/s1

InChI Key

WCJZFXWWQURWGE-VKHMYHEASA-N

SMILES

CC1C(=O)N(C(=O)N1)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.